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Introduction

7-Methylxanthine (7-MX), a primary metabolite of caffeine and theobromine, is an

investigational drug for the treatment of myopia (nearsightedness), a condition characterized by

excessive axial elongation of the eye.[1][2] Preclinical and clinical studies suggest that long-

term oral administration of 7-MX is a promising therapeutic strategy to slow the progression of

myopia in children.[1][2] Unlike other myopia control methods like atropine eye drops or

specialized lenses, 7-MX offers a systemic, oral route of administration.[1] It has been licensed

in Denmark for this purpose since 2009.[3] These notes provide a summary of the clinical trial

data, mechanism of action, and protocols for researchers and drug development professionals.

Mechanism of Action

7-MX is a non-selective adenosine receptor antagonist.[1] The proposed mechanism for

myopia control involves its action on the sclera, the eye's outer white layer. In myopic eyes, the

sclera undergoes remodeling, including collagen depletion, which makes it thinner and less

resistant to stretching from intraocular pressure.[1]

7-MX is believed to counteract this by:

Strengthening the Sclera: It has been shown in animal models to increase the thickness of

the posterior sclera, boost collagen content, and increase the diameter of collagen fibrils.[1]
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[2][3] This biomechanical reinforcement may help the eye resist excessive elongation.

Modulating Retinal Signaling: While the primary action appears to be on the sclera, a retinal

mechanism is also being investigated.[4] 7-MX may influence retinal signaling pathways that

control eye growth, potentially involving interactions between adenosine and dopamine

receptors.[4]
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Caption: Proposed mechanism of 7-MX in myopia control.

Clinical Efficacy & Safety

Long-term studies, primarily from Denmark, have demonstrated the potential of 7-MX to reduce

both the progression of refractive error (diopters) and axial eye growth. The treatment has been

reported to be safe and well-tolerated, with no significant side effects noted even with

continuous use for up to 10 years.[1][2][5]

Table 1: Summary of Clinical Trial Data on Oral 7-MX for Myopia Control
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Study
Type /
Identifier

Participa
nts

Age
Range
(years)

Dosage Duration

Key
Efficacy
Outcome
s

Reported
Adverse
Events

Retrospec

tive Study

(Denmark)

[1][3]

711
myopic
children

7 - 15

Up to
1200
mg/day
(Avg: 470
mg/day)

Average
3.6 years
(up to 9.1
years)

Dose-
dependen
t
reduction
in myopia
progressi
on and
axial
elongatio
n. A
model
predicted
a 1000
mg/day
dose
would
reduce
myopia
progressi
on by
0.84 D
and axial
growth
by 0.17
mm over
6 years
compare
d to no
treatment
.[3]

None
reported.
[1]
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| Pilot / Follow-up Study (NCT00263471)[2][5][6] | 68 myopic children | 8 - 13 | 400 mg/day | 36

months (12m placebo-controlled, 12m 7-MX for all, 12m no treatment) | Significantly lower axial

growth in children treated with 7-MX for 24 months vs. 12 months.[5] Effect disappeared when

treatment was stopped.[5] | None reported; treatment was deemed safe.[2][5] |

Pharmacokinetics

Pharmacokinetic data in humans is limited but provides essential guidance for dosing. The

short half-life suggests that multiple daily doses are required for sustained therapeutic effect.[1]

Table 2: Pharmacokinetic Parameters of Oral 7-Methylxanthine in Humans (Adults)

Parameter Value Condition / Dose Source

Peak Serum

Concentration

(Cmax)

~20 µmol/L
Single 400 mg oral
dose

[2]

| Terminal Half-life (t½) | ~200 minutes | Single 400 mg oral dose |[1][2] |

Protocols: Long-Term Oral Administration of 7-
Methylxanthine
This section outlines a generalized protocol for a clinical trial based on methodologies from

published studies.[2][5][6]

1. Study Design

A randomized, double-masked, placebo-controlled, parallel-assignment study is recommended

to establish causality.[1][6]

Phase 1 (e.g., 12-24 months): Participants are randomized to receive either 7-MX or a

matching placebo.

Phase 2 (e.g., 12-24 months): An open-label extension where all participants may receive 7-

MX.
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Phase 3 (e.g., 12 months): A follow-up period after treatment cessation to observe for any

rebound effects.[1][5]

2. Participant Eligibility Criteria

Inclusion Criteria:

Age: 8-13 years.[6]

Diagnosis of myopia (e.g., minimum of -0.75 D cycloplegic spherical equivalent).[1][2]

Evidence of myopia progression, such as a documented axial growth rate of ≥ 0.15

mm/year.[6]

General good health.

Exclusion Criteria:

Use of other myopia control methods (e.g., atropine, orthokeratology).[3]

Ocular pathology other than myopia.

Known hypersensitivity to methylxanthines.

Significant systemic diseases.

3. Intervention and Dosing

Investigational Product: 7-Methylxanthine tablets (e.g., 400 mg).

Placebo: Matching tablets containing only standard filling and binding substances.[2]

Dosing Regimen: Based on the short half-life, a regimen of one tablet two to three times per

day (e.g., every 8-12 hours) is suggested to maintain therapeutic levels, with total daily

doses ranging from 800 mg to 1200 mg.[1][7]

Experimental Workflow for a Long-Term 7-MX Clinical
Trial

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10250936/
https://iovs.arvojournals.org/article.aspx?articleid=2378020
https://clinicaltrials.gov/study/NCT00263471
https://pmc.ncbi.nlm.nih.gov/articles/PMC10250936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2802512/
https://clinicaltrials.gov/study/NCT00263471
https://www.medpagetoday.com/ophthalmology/generalophthalmology/100360
https://www.benchchem.com/product/b127787?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2802512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10250936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12190732/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Screening & Randomization

Phase 2: Double-Masked Treatment (24 Months)

Phase 3: Open-Label Extension (Optional, 12 Months)
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Caption: Flowchart of a multi-phase clinical trial for 7-MX.
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4. Schedule of Assessments

Regular assessments are critical for monitoring efficacy and safety.

Table 3: Example Schedule of Assessments

Assessmen
t

Screening /
Baseline
(Month 0)

Month 6 Month 12 Month 24
Month 36
(End of
Study)

Efficacy

Measures

Cycloplegic

Autorefractio

n

✓ ✓ ✓ ✓ ✓

Axial Length

Measurement

(IOL-Master)

[5]

✓ ✓ ✓ ✓ ✓

Corneal

Curvature[6]
✓ ✓ ✓ ✓

Safety

Measures

Adverse

Event

Inquiry[6]

✓ ✓ ✓ ✓ ✓

Height &

Weight
✓ ✓ ✓ ✓ ✓

Blood

Pressure &

Heart Rate[6]

✓ ✓ ✓ ✓ ✓

Compliance
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| Tablet Count / Diary Review | | ✓ | ✓ | ✓ | ✓ |

5. Efficacy and Safety Endpoints

Primary Efficacy Endpoint: The primary outcome should be the change in axial length from

baseline to the end of the treatment period (e.g., 24 months).[2]

Secondary Efficacy Endpoints:

Change in cycloplegic spherical equivalent refraction.

Proportion of participants with myopia progression >0.5 D in one year.

Safety Endpoints: Incidence and severity of all adverse events. Participants should be

interviewed about potential CNS, gastrointestinal, or cardiopulmonary side effects.[6]

6. Data Analysis

Longitudinal data for axial length and refraction should be analyzed using linear mixed models

to account for repeated measures and individual differences in growth rates.[1] The models

should assess the effect of treatment, time, and the interaction between treatment and time,

while adjusting for baseline covariates like age and initial refractive error.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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